molecular formula C10H11FN2O2 B1628808 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone CAS No. 1082524-60-4

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Cat. No. B1628808
CAS RN: 1082524-60-4
M. Wt: 210.2 g/mol
InChI Key: JUPGGIVRZWNEBD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone, also known as linezolid, is an antibiotic used to treat various bacterial infections. It was first approved by the FDA in 2000 and has since become a popular choice for treating infections caused by Gram-positive bacteria. In

Scientific Research Applications

Enantioselective Synthesis and Chemical Modifications

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone has been utilized in the enantioselective synthesis of various compounds. For instance, it has been employed in the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (GABA) through cyanomethylation of chiral enolates, exhibiting good stereoselectivity in some cases (Azam, D'souza, & Wyatt, 1996). Similarly, derivatives of 3-amino-2-oxazolidinone have been prepared as potential psychotropic drugs, with preliminary data indicating antidepressive activity in humans (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Synthesis of Amino Acids and Peptidomimetics

This compound has also been used in the stereoselective synthesis of non-proteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone (Wee & Mcleod, 2003). Moreover, it has been integral in the synthesis of novel Imidazolidinone Peptidomimetics (Krake & Bergmeier, 2013).

Antibacterial Applications

The chemical structure of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone and its derivatives have shown promise in antibacterial applications. This is exemplified in studies exploring the synthesis and antibacterial activity of related oxazolidinone antibacterial agents for treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).

Other Pharmaceutical Applications

Further, modifications and development of similar oxazolidinone structures have been explored for various pharmaceutical applications, including as prodrugs and in the development of anticonvulsants (Hoekstra et al., 1997).

properties

IUPAC Name

5-(aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPGGIVRZWNEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619876
Record name 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

CAS RN

1082524-60-4
Record name 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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O=C1c2ccccc2C(=O)N1CC1CN(c2cccc(F)c2)C(=O)O1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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